3-(4-fluorophenyl)-2-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione
CAS No.: 1114839-37-0
Cat. No.: VC11809856
Molecular Formula: C21H19FN2O3S
Molecular Weight: 398.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1114839-37-0 |
|---|---|
| Molecular Formula | C21H19FN2O3S |
| Molecular Weight | 398.5 g/mol |
| IUPAC Name | 3-(4-fluorophenyl)-2-[(4-methoxyphenyl)methyl]-3,4-dihydro-1λ6,2,4-benzothiadiazine 1,1-dioxide |
| Standard InChI | InChI=1S/C21H19FN2O3S/c1-27-18-12-6-15(7-13-18)14-24-21(16-8-10-17(22)11-9-16)23-19-4-2-3-5-20(19)28(24,25)26/h2-13,21,23H,14H2,1H3 |
| Standard InChI Key | NUJVHCYJEMWKHN-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CN2C(NC3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)F |
| Canonical SMILES | COC1=CC=C(C=C1)CN2C(NC3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)F |
Introduction
3-(4-fluorophenyl)-2-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione is a complex organic compound featuring a benzothiadiazine core. This heterocyclic structure, which includes sulfur and nitrogen, is significant in medicinal chemistry due to its diverse biological activities. The compound's molecular formula is not explicitly provided in the available sources, but its molecular weight is approximately 348.38 g/mol.
Synthesis
The synthesis of 3-(4-fluorophenyl)-2-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione typically involves multi-step synthetic routes. These processes require careful selection of reagents and reaction conditions to optimize yield and purity. Specific details about reaction temperatures, solvents, and reagents are critical for successful synthesis.
Potential Applications
This compound is of interest in drug discovery due to its potential pharmacological properties. The benzothiadiazine core suggests interactions with biological targets through mechanisms such as π-stacking or hydrogen bonding, which are important for therapeutic efficacy.
Data Table: Comparison of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Potential Applications |
|---|---|---|---|
| 4-[(4-Fluorophenyl)methyl]-2-(4-methoxyphenyl)-1,2,4-thiadiazolidine-3,5-dione | C16H13FN2O3S | 332.4 | Potential pharmacological properties |
| 3-(4-fluorophenyl)-2-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione | Not explicitly stated | Approximately 348.38 | Drug discovery, potential therapeutic applications |
| 4-(3-fluorophenyl)-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one | C17H16FN3O | 313.33 | Potential biological activities |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume